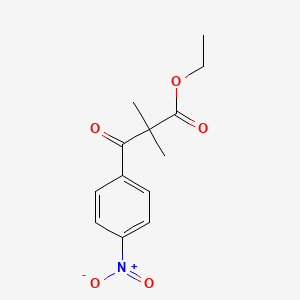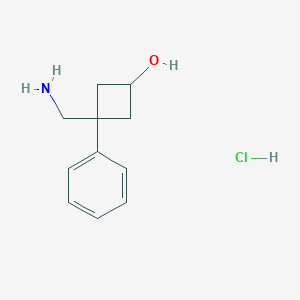![molecular formula C17H16ClN3O B2572490 4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 2094185-66-5](/img/structure/B2572490.png)
4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloropyridine-2-carboxylic acid with N-methylamine to form the corresponding amide. This intermediate is then reacted with 4-ethylbenzyl cyanide under specific conditions to introduce the cyano group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[cyano(4-methylphenyl)methyl]-N-methylpyridine-2-carboxamide
- 4-chloro-N-[cyano(4-phenyl)methyl]-N-methylpyridine-2-carboxamide
- 4-chloro-N-[cyano(4-isopropylphenyl)methyl]-N-methylpyridine-2-carboxamide
Uniqueness
4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
4-chloro-N-[cyano-(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-12-4-6-13(7-5-12)16(11-19)21(2)17(22)15-10-14(18)8-9-20-15/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOLSZRBIZEMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)N(C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)
![N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2572415.png)
![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2572417.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2572418.png)

![4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate](/img/structure/B2572420.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)
![5-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2572428.png)
![2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2572429.png)

